6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide
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Overview
Description
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is a heterocyclic organic compound characterized by the presence of a chroman ring structure This compound is notable for its unique chemical properties, which are influenced by the presence of fluorine, hydroxyl, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or marker in biological assays to study various biochemical processes.
Chemical Sensors: Its fluorescence properties can be exploited in the design of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Shares the fluorine and hydroxyl functional groups but has a different ring structure.
4-Hydroxy-N,N-dimethylchroman-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-4-hydroxy-2-chromanone: Contains a ketone group instead of a carboxamide group.
Uniqueness
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is unique due to the combination of its functional groups and the chroman ring structure The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and carboxamide groups provide opportunities for various chemical modifications and interactions
Properties
Molecular Formula |
C12H14FNO3 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-N,N-dimethyl-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C12H14FNO3/c1-14(2)12(16)11-6-9(15)8-5-7(13)3-4-10(8)17-11/h3-5,9,11,15H,6H2,1-2H3 |
InChI Key |
FACDZWGGGWMJJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC(C2=C(O1)C=CC(=C2)F)O |
Origin of Product |
United States |
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